molecular formula C8H4BrN3 B6227522 2-bromo-1H-1,3-benzodiazole-6-carbonitrile CAS No. 1388069-26-8

2-bromo-1H-1,3-benzodiazole-6-carbonitrile

Cat. No. B6227522
CAS RN: 1388069-26-8
M. Wt: 222
InChI Key:
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Description

2-Bromo-1H-1,3-benzodiazole-6-carbonitrile (2B1HBC) is a heterocyclic compound that is of interest to scientists due to its potential uses in a variety of applications. It is a nitrogen-containing heterocyclic compound with a ring structure composed of two nitrogen atoms, one carbon atom, and three bromine atoms. This compound has been studied for its ability to act as a catalyst in organic reactions, its potential for use in drug design and delivery, and its potential for use in other scientific disciplines. We will also discuss potential future directions for research into this compound.

Scientific Research Applications

2-bromo-1H-1,3-benzodiazole-6-carbonitrile has been studied for its potential uses in a variety of scientific disciplines. It has been shown to act as a catalyst in organic reactions, and it has been used in the development of drugs and drug delivery systems. It has also been studied for its potential use in biochemistry, biophysics, and nanotechnology.

Mechanism of Action

The mechanism of action of 2-bromo-1H-1,3-benzodiazole-6-carbonitrile is not yet fully understood. It is believed to act as a catalyst in organic reactions, and it is thought to be involved in the formation of covalent bonds between molecules. It is also believed to be involved in the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-1H-1,3-benzodiazole-6-carbonitrile are not yet fully understood. It has been shown to have some antioxidant activity, and it has been studied for its potential use in drug delivery systems. It has also been studied for its potential use in the treatment of certain diseases, such as cancer, but the results of these studies have been inconclusive.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-1H-1,3-benzodiazole-6-carbonitrile in laboratory experiments include its low cost, its relative stability, and its ability to act as a catalyst in organic reactions. The limitations of using 2-bromo-1H-1,3-benzodiazole-6-carbonitrile in laboratory experiments include its potential toxicity, its potential for generating hazardous waste, and its potential for causing environmental damage.

Future Directions

The potential future directions for research into 2-bromo-1H-1,3-benzodiazole-6-carbonitrile include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential for use in drug design and delivery systems. Additionally, further research could be conducted into its potential for use in biochemistry, biophysics, and nanotechnology. Additionally, further research could be conducted into its potential for use in the treatment of certain diseases, such as cancer. Finally, further research could be conducted into its potential toxicity and its potential for generating hazardous waste and causing environmental damage.

Synthesis Methods

2-bromo-1H-1,3-benzodiazole-6-carbonitrile is synthesized through a multi-step process that begins with the reaction of 4-bromobenzonitrile and 1,3-dibromobenzene. The reaction of these two compounds yields 1,3-dibromo-1H-1,3-benzodiazole-6-carbonitrile, which is then reacted with sodium borohydride to yield 2-bromo-1H-1,3-benzodiazole-6-carbonitrile. This synthesis method is relatively simple, and it is well-documented in the literature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1H-1,3-benzodiazole-6-carbonitrile involves the bromination of 1H-1,3-benzodiazole-6-carbonitrile.", "Starting Materials": [ "1H-1,3-benzodiazole-6-carbonitrile", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 1H-1,3-benzodiazole-6-carbonitrile in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, continue stirring the solution for an additional 30 minutes.", "Step 4: Add sodium acetate to the solution and stir for an additional 30 minutes.", "Step 5: Pour the solution into water and collect the precipitate by filtration.", "Step 6: Wash the precipitate with water and dry it to obtain 2-bromo-1H-1,3-benzodiazole-6-carbonitrile." ] }

CAS RN

1388069-26-8

Product Name

2-bromo-1H-1,3-benzodiazole-6-carbonitrile

Molecular Formula

C8H4BrN3

Molecular Weight

222

Purity

95

Origin of Product

United States

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